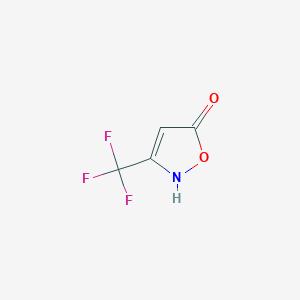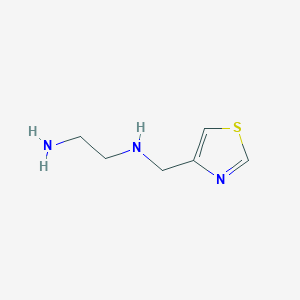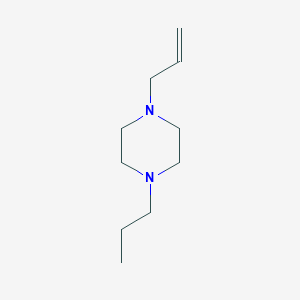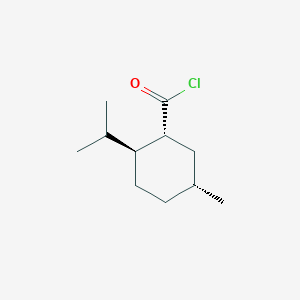![molecular formula C21H24N8O5S4 B024647 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol CAS No. 106686-59-3](/img/structure/B24647.png)
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, also known as PTP-1B inhibitor, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. PTP-1B is a protein tyrosine phosphatase that plays a crucial role in the regulation of insulin signaling, and its inhibition by PTP-1B inhibitors has been shown to improve insulin sensitivity and glucose homeostasis.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol involves the inhibition of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, which is a negative regulator of insulin signaling. By inhibiting 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, the compound enhances insulin sensitivity and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. The compound has also been shown to improve lipid metabolism and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol in lab experiments is its specificity for 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, which allows for targeted inhibition of insulin signaling without affecting other cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol. One area of interest is the development of more potent and selective 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol inhibitors that can be used in clinical settings. Another direction is the investigation of the compound's effects on other cellular processes and its potential for use in the treatment of other diseases, such as cancer and inflammation. Additionally, research on the compound's pharmacokinetics and toxicity will be important for its eventual clinical use.
Métodos De Síntesis
The synthesis of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol involves several steps, including the reaction of 1,3-propanediol with thionyl chloride to form 1,3-dichloropropane, which is then reacted with sodium azide to form 1,3-bis(azido)propane. The azide groups are then reduced to amino groups, which are reacted with 1-phenyl-1H-tetrazol-5-thiol and sodium hydride to form the desired product.
Aplicaciones Científicas De Investigación
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol has been extensively studied in scientific research, particularly in the field of diabetes and metabolic disorders. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models, making it a potential therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders.
Propiedades
Número CAS |
106686-59-3 |
|---|---|
Nombre del producto |
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol |
Fórmula molecular |
C21H24N8O5S4 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
1,3-bis[2-(1-phenyltetrazol-5-yl)sulfanylethylsulfonyl]propan-2-ol |
InChI |
InChI=1S/C21H24N8O5S4/c30-19(15-37(31,32)13-11-35-20-22-24-26-28(20)17-7-3-1-4-8-17)16-38(33,34)14-12-36-21-23-25-27-29(21)18-9-5-2-6-10-18/h1-10,19,30H,11-16H2 |
Clave InChI |
RCEJFIWIRAMJAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCS(=O)(=O)CC(CS(=O)(=O)CCSC3=NN=NN3C4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCCS(=O)(=O)CC(CS(=O)(=O)CCSC3=NN=NN3C4=CC=CC=C4)O |
Sinónimos |
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
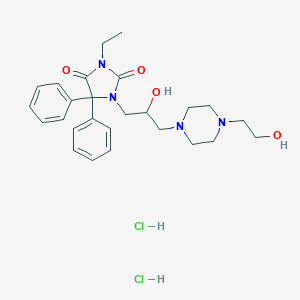
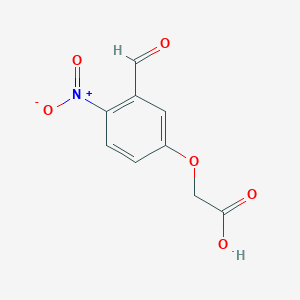
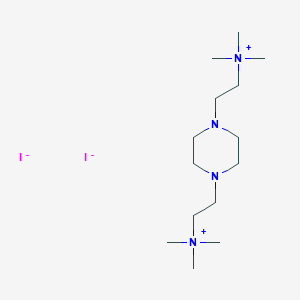
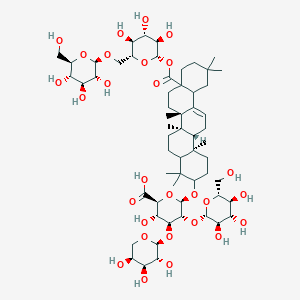
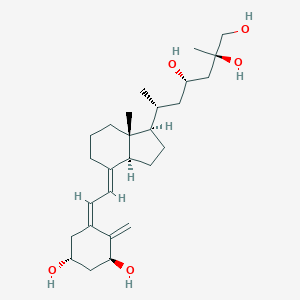
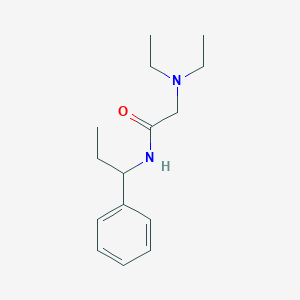
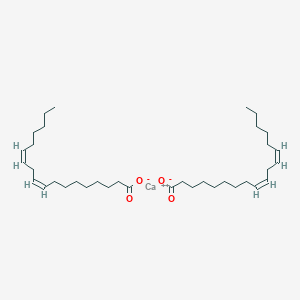
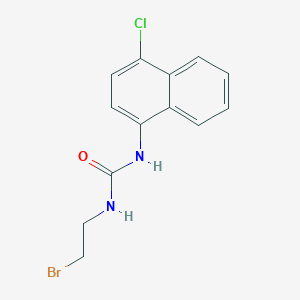
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
